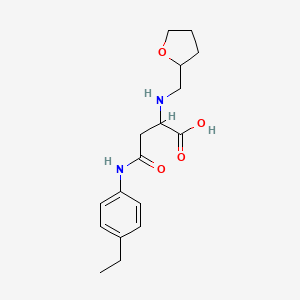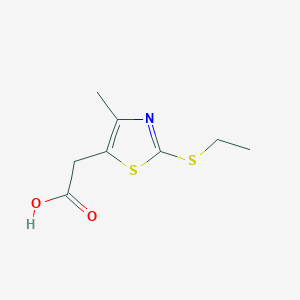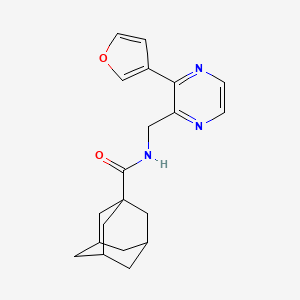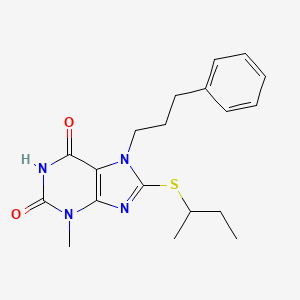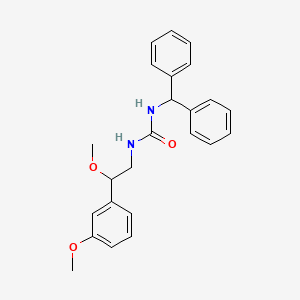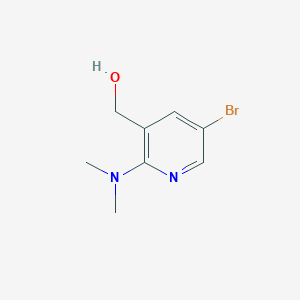
(5-Bromo-2-(dimethylamino)pyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Bromo-2-(dimethylamino)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C8H11BrN2O . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11BrN2O/c1-11(2)8-6(5-12)3-7(9)4-10-8/h3-4,12H,5H2,1-2H3 . This indicates the presence of a bromine atom, a dimethylamino group, and a methanol group on a pyridine ring .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 231.09 .Applications De Recherche Scientifique
Synthesis of Complex Organic Compounds
- Synthesis of Pyrrolopyridin-3-ols: A study by Kobayashi et al. (2011) demonstrated the synthesis of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols using aryl(3-isocyanopyridin-4-yl)methanones, which were prepared from commercially available pyridin-3-amine. These alcohols were O-acylated with Ac2O in the presence of 4-(dimethylamino)pyridine (DMAP) to afford corresponding acetates (Kobayashi et al., 2011).
Reactivity and Chemical Behavior Studies
- Study of Pyrrole Pigments: Research by Daroca et al. (1984) focused on the electrophilic substitution of pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones, demonstrating the reactivity patterns and providing insights into the reactivity of rubins and verdins in the presence of electrophiles (Daroca et al., 1984).
Catalytic Applications
- Nickel Complex Synthesis: Kermagoret and Braunstein (2008) synthesized dinuclear complexes using (pyridin-2-yl)methanol and tested them in ethylene oligomerization, highlighting the potential application of these complexes in catalysis (Kermagoret & Braunstein, 2008).
Crystal Structure Analysis
- X-ray Crystallography of Pyridinium Derivatives: Studies like those conducted by Pozharskii et al. (2010) have provided insights into the molecular structures of compounds like bis[1,8-bis(dimethylamino)naphth-2-yl]methanol, crucial for understanding their chemical behavior (Pozharskii et al., 2010).
Development of Antioxidants
- Synthesis of Antioxidant Pyridinols: Wijtmans et al. (2004) synthesized a series of 2,4-dimethyl-3-pyridinols, including 2,4-dimethyl-6-(dimethylamino)-3-pyridinol, which showed promising antioxidant properties (Wijtmans et al., 2004).
Investigation of Substitution Reactions
- Substitution in Methanol: Research by Schutte-Smith et al. (2019) explored methanol substitution in complexes, including the use of 4-dimethylaminopyridine, providing valuable information on the kinetics and mechanisms of these reactions (Schutte-Smith et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
[5-bromo-2-(dimethylamino)pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-11(2)8-6(5-12)3-7(9)4-10-8/h3-4,12H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXKXAKMLYEKKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1249172-27-7 |
Source


|
| Record name | [5-bromo-2-(dimethylamino)pyridin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-chlorobenzo[b]thiophen-2-yl)(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)methanone](/img/structure/B2631861.png)
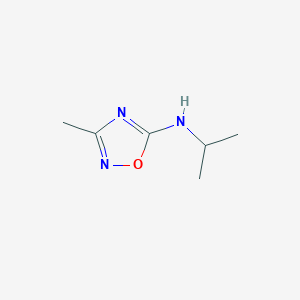
![4-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2631863.png)

![N-(2-(6-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2631867.png)
![[4-Amino-1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methanol](/img/structure/B2631868.png)

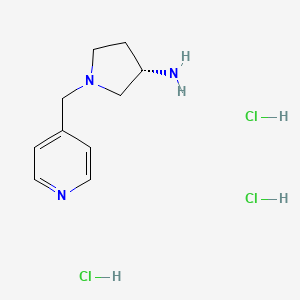
![{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B2631876.png)
